molecular formula C20H13ClF4N4O3 B605954 Regorafenib metabolite M4 CAS No. 1343498-72-5

Regorafenib metabolite M4

Cat. No.: B605954
CAS No.: 1343498-72-5
M. Wt: 468.79
InChI Key: UJAPQTJRMGFPQS-UHFFFAOYSA-N
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Description

Regorafenib metabolite M4 is a derivative of regorafenib, an orally administered multikinase inhibitor. Regorafenib is used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Metabolite M4 is one of the several metabolites formed during the biotransformation of regorafenib in the human body .

Biochemical Analysis

Biochemical Properties

Regorafenib Metabolite M4 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A9 . The main circulating metabolites of Regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as Regorafenib .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to be involved in a feedback loop of the pentose phosphate pathway (PPP) and PI3K/AKT signal pathway, driving resistance to Regorafenib in hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of PPP, regulates the PI3K/AKT activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that total plasma exposure to each of the metabolites, M-2 and M-5, at steady state was comparable to that of the parent compound after administration of Regorafenib .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. The most relevant metabolic pathway in Regorafenib resistance in HCC is the pentose phosphate pathway (PPP) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of regorafenib metabolite M4 involves multiple steps, starting from the parent compound, regorafenib. The process typically includes oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 (CYP) 3A4 . The specific synthetic routes and reaction conditions for metabolite M4 are proprietary and developed by pharmaceutical companies like Bayer AG .

Industrial Production Methods: Industrial production of regorafenib and its metabolites, including M4, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for monitoring and quality control .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAPQTJRMGFPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343498-72-5
Record name BAY-751098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-751098
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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